molecular formula C5H6ClN3 B1523808 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937046-97-4

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No. B1523808
Key on ui cas rn: 937046-97-4
M. Wt: 143.57 g/mol
InChI Key: OQTSWPFWLRHRAN-UHFFFAOYSA-N
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Patent
US08143393B2

Procedure details

A 3L, 3-neck RB flask was fitted with a mechanical stirrer, nitrogen inlet, thermocouple/JKEM thermocontroller, addition funnel and ice water cooling bath. (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester (85 g, 0.41 mol) was added and dissolved with 1,4-dioxane (400 mL), then the stirred orange solution was cooled to 0° C. and HCl/dioxane (4N, 820 mL, 8 eq.) was slowly added from the addition funnel, maintaining an internal temperature below 5° C. After ˜30 minutes the solution became cloudy and stirring@ room temperature was continued for 5 hours; the reaction was monitored for completion by TLC (silica gel, GHLF, 1:3 EtOAc/hexane, UV; Note: the free base may be observed as a high-Rf spot and can be misinterpreted as incomplete reaction). The reaction mixture was diluted with diethyl ether (2 L) and the precipitated solids were collected by suction filtration and washed with ether (1 L). Drying (vacuum oven@50° C.) afforded the desired product as 50.5 g (85%) of a tan solid. 1H-NMR (CD3OD): 7.05 (dd, 1H, J=2.8, 1.9 Hz), 6.75 (dd, 1H, J=1.8, 4.2 Hz), 6.13 (dd, 1H, J=2.8, 4.4 Hz), 5.08 (s, 3H, NH3+); MS: GC/MS, m/z=108.2 [M+H].
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
820 mL
Type
reactant
Reaction Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]([NH:8]C(=O)OC(C)(C)C)[CH:5]=[CH:6][CH:7]=1)#[N:2].O1CCOCC1.[ClH:22].O1CCOCC1.CCOC(C)=O.CCCCCC>C(OCC)C>[ClH:22].[NH2:8][N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1]#[N:2] |f:2.3,4.5,7.8|

Inputs

Step One
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
820 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Five
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermocouple/JKEM thermocontroller, addition funnel and ice water cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature below 5° C
WAIT
Type
WAIT
Details
cloudy and stirring@ room temperature was continued for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
can be misinterpreted as incomplete reaction)
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by suction filtration
WASH
Type
WASH
Details
washed with ether (1 L)
CUSTOM
Type
CUSTOM
Details
Drying (vacuum oven@50° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NN1C(=CC=C1)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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